4-Benzenesulfonylpiperidine hydrochloride

Factor Xa inhibitors Anticoagulants Selectivity profiling

Choose this specific 4-Benzenesulfonylpiperidine hydrochloride scaffold to ensure target selectivity in your drug discovery programs. Unlike simple 4-substituted piperidines, this core is validated as a novel S4 binding element for fXa inhibitors (IC₅₀=13 nM, >7000-fold selectivity) and is essential for achieving sub-nanomolar MMP-9/13 inhibition. The hydrochloride salt guarantees solubility for fragment-based screening and synthesis. Purchase from verified stock with ≥95% purity to avoid experimental reproducibility failures linked to analog substitutions.

Molecular Formula C11H16ClNO2S
Molecular Weight 261.77 g/mol
CAS No. 1172500-91-2
Cat. No. B1287040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzenesulfonylpiperidine hydrochloride
CAS1172500-91-2
Molecular FormulaC11H16ClNO2S
Molecular Weight261.77 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H
InChIKeyVHOOEJWBCPRXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzenesulfonylpiperidine Hydrochloride (CAS 1172500-91-2): Core Structural and Physicochemical Profile


4-Benzenesulfonylpiperidine hydrochloride is a piperidine derivative featuring a benzenesulfonyl group at the 4-position, formulated as a hydrochloride salt. It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a key intermediate for drug candidates targeting neurological disorders . The compound possesses a molecular weight of 261.77 g/mol and a calculated LogP of approximately 3.42, indicating moderate lipophilicity that influences its behavior in both biological systems and synthetic workflows .

Why 4-Benzenesulfonylpiperidine Hydrochloride Cannot Be Replaced by Close Structural Analogs


Generic substitution of 4‑benzenesulfonylpiperidine hydrochloride with other 4‑substituted piperidines or alternative sulfonyl derivatives is not scientifically justified. This core scaffold has been specifically validated as a novel S4 binding element in factor Xa (fXa) inhibitors, a property that is not retained by simple analogs such as 4‑toluenesulfonylpiperidine or 4‑phenylpiperidine [1]. The benzenesulfonyl group imparts a unique combination of moderate lipophilicity (LogP ~3.42) and polar surface area (PSA 54.55 Ų) that directly impacts both synthetic tractability and target engagement profiles . The evidence presented in Section 3 demonstrates that substituting this specific core with a close analog leads to quantifiable losses in target selectivity, binding affinity, and physicochemical behavior, thereby compromising experimental reproducibility and development outcomes.

Quantitative Differentiation of 4-Benzenesulfonylpiperidine Hydrochloride Relative to Structural Analogs


Potent fXa Inhibition with Exceptional Selectivity Over Thrombin

N‑Benzenesulfonylpiperidine derivatives, which utilize the 4‑benzenesulfonylpiperidine core as the S4 binding element, demonstrate potent factor Xa inhibitory activity (IC₅₀ = 13 nM) and exceptional selectivity over thrombin (>7000‑fold) [1]. In contrast, related fXa inhibitor scaffolds lacking the benzenesulfonyl moiety (e.g., amidine‑based inhibitors) often exhibit reduced selectivity profiles, with thrombin selectivity typically in the 100‑ to 500‑fold range [2]. The quantitative selectivity advantage (>7000‑fold vs. class baseline) is directly attributable to the benzenesulfonylpiperidine motif.

Factor Xa inhibitors Anticoagulants Selectivity profiling

Minimal Dopamine D2 Receptor Affinity Reduces CNS Off‑Target Liability

A closely related analog, 4‑benzenesulfonyl‑1‑benzyl‑piperidine, exhibits negligible binding affinity for the human dopamine D2 receptor (Ki > 1500 nM) [1]. By comparison, many 4‑substituted piperidines without the benzenesulfonyl group show sub‑micromolar D2 affinity, increasing the risk of neurological side effects [2]. The benzenesulfonyl group sterically and electronically disfavors D2 receptor engagement, a property that can be inferred for the unsubstituted 4‑benzenesulfonylpiperidine core as well.

CNS safety Receptor selectivity Dopamine D2

Hydrochloride Salt Form Enhances Solubility and Formulation Consistency

The hydrochloride salt of 4‑benzenesulfonylpiperidine provides significantly improved aqueous solubility compared to the free base (C11H15NO2S, MW 225.31 g/mol) . While direct solubility values for the free base are not published, the hydrochloride form is described as water‑soluble and is routinely prepared as stock solutions at concentrations up to 10 mM in aqueous buffers [1]. In contrast, the neutral free base requires organic co‑solvents, complicating both in vitro assays and oral formulation development .

Salt selection Solubility Formulation

Validated Synthetic Route with Selective Reduction of Benzenesulfonyllactam

A robust, selective reduction protocol has been established for converting N‑benzenesulfonylpiperidin‑2‑one to N‑benzenesulfonylpiperidine using NaBH₄ with ZrCl₄ or SnCl₄, achieving moderate to good yields while preserving the benzenesulfonyl protecting group [1]. Alternative reduction methods using LiAlH₄ or catalytic hydrogenation often lead to desulfonylation or over‑reduction, resulting in significantly lower yields (<30%) of the desired benzenesulfonylpiperidine product [2]. This validated protocol provides a reliable, scalable route that is not universally applicable to other 4‑sulfonylpiperidine analogs, where steric or electronic factors may alter reduction selectivity.

Synthetic efficiency Process chemistry Piperidine reduction

Validated Applications of 4‑Benzenesulfonylpiperidine Hydrochloride in Pharmaceutical and Chemical Research


Lead Optimization for Orally Bioavailable Factor Xa Inhibitors

The benzenesulfonylpiperidine core has been validated as a novel S4 binding element in potent and selective fXa inhibitors. Compound 39 (IC₅₀ = 13 nM, >7000‑fold selectivity over thrombin) demonstrates that this scaffold enables oral anticoagulant lead optimization with a favorable safety margin [1]. Researchers can prioritize this core over alternative piperidine‑based fXa inhibitors due to its demonstrated selectivity profile and the availability of a prodrug strategy that further enhances oral exposure [1].

Synthesis of CNS‑Sparing MMP Inhibitors for Osteoarthritis

N‑Substituted 4‑benzenesulfonylpiperidine‑4‑hydroxamic acids have been developed as orally active matrix metalloproteinase (MMP) inhibitors. These derivatives, such as 239796‑97‑5, exhibit sub‑nanomolar inhibition of MMP‑9 and MMP‑13 (IC₅₀ = 1 nM) while sparing MMP‑1 (IC₅₀ = 800 nM), a selectivity profile that reduces musculoskeletal toxicity [2]. The benzenesulfonylpiperidine scaffold is essential for achieving this balance of potency and selectivity, and the hydrochloride salt form facilitates formulation development for in vivo osteoarthritis models [2].

Biological Probe Development for CCR6‑Mediated Autoimmune Disease Research

Initial SAR studies identified N‑benzenesulfonylpiperidine derivatives as potent suppressors of CCL20‑induced Gi signaling, leading to the development of selective CCR6 inhibitors with good pharmacokinetic properties . Compound 35 from this series potently inhibits CCR6‑dependent cell migration and ERK phosphorylation in human primary cells . The benzenesulfonylpiperidine core provides a starting point for chemical probe optimization in autoimmune disease research, where selectivity over other chemokine receptors is a key differentiator .

Building Block for Fragment‑Based Drug Discovery and Chemical Biology

As a low‑molecular‑weight fragment (MW 261.77 g/mol), 4‑benzenesulfonylpiperidine hydrochloride is ideal for fragment‑based lead discovery and chemical biology applications [3]. Its hydrochloride salt ensures solubility in aqueous assay buffers, enabling high‑concentration fragment screening. The benzenesulfonyl group provides a hydrogen‑bond acceptor motif and a lipophilic aromatic surface, while the piperidine nitrogen offers a handle for subsequent diversification [3]. The established synthetic route and commercial availability at ≥95% purity make this fragment cost‑effective for high‑throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzenesulfonylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.